

# Myclobutanil chemical structure and properties

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## Compound of Interest

Compound Name: *Myclobutanil*

Cat. No.: *B10753111*

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## Myclobutanil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Myclobutanil** is a broad-spectrum systemic fungicide belonging to the triazole class of chemicals. It is widely utilized in agriculture to control a variety of fungal diseases on crops such as grapes, apples, and almonds. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for **myclobutanil**. Furthermore, it details the biochemical pathways affected by this fungicide and provides experimental protocols for its analysis and the investigation of its mechanism of action.

### Chemical Structure and Identification

**Myclobutanil**, with the IUPAC name 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile, is a chiral molecule containing a triazole and a chlorophenyl group attached to a nitrile-containing aliphatic chain.

Chemical Structure:

Identifiers:

- CAS Number: 88671-89-0[1]

- Molecular Formula: C<sub>15</sub>H<sub>17</sub>ClN<sub>4</sub>[\[2\]](#)
- Molecular Weight: 288.78 g/mol [\[2\]](#)
- InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N[\[1\]](#)
- SMILES: CCCCC(Cn1cncn1)(C#N)c1ccc(Cl)cc1[\[1\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **myclobutanil** is presented in the table below.

Property	Value	Reference
Appearance	Pale yellow, translucent crystals	<a href="#">[3]</a>
Melting Point	63 to 68 °C	<a href="#">[3]</a>
Boiling Point	202 to 208 °C at 130 Pa	<a href="#">[3]</a>
Solubility in water	142 mg/L (at 25 °C)	<a href="#">[3]</a>
Vapor Pressure	2.13 x 10 <sup>-4</sup> Pa (at 25 °C)	
logP (Octanol-water partition coefficient)	2.94	

## Synthesis of Myclobutanil

The synthesis of **myclobutanil** can be achieved through a multi-step process. A general synthetic route is outlined below.

### Experimental Protocol: Synthesis of Myclobutanil

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

- To a reaction vessel, add p-chlorobenzyl cyanide and n-butyl chloride.

- Add a phase transfer catalyst, such as tetraethylammonium bromide.
- Slowly add a concentrated solution of sodium hydroxide while maintaining the reaction temperature between 10-30 °C.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., chloroform).
- The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield 2-(4-chlorophenyl)hexanenitrile.

#### Step 2: Synthesis of **Myclobutanil**

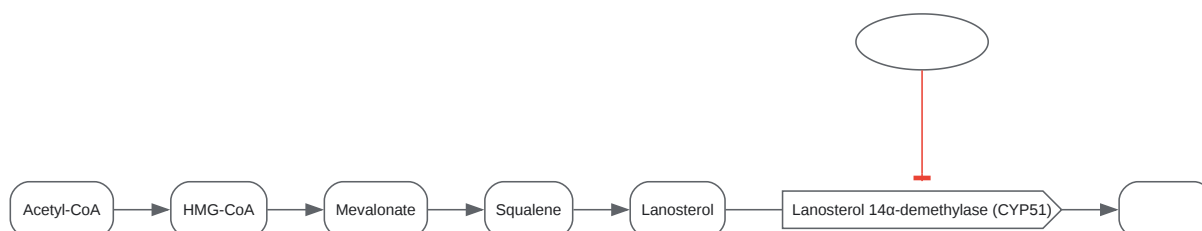
- In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve the 2-(4-chlorophenyl)hexanenitrile intermediate.
- Add an excess of sodium hydroxide or potassium hydroxide and stir.
- Slowly add chloromethyl triazole hydrochloride to the mixture, maintaining the temperature between 10-30 °C.
- The reaction is monitored by TLC until the starting material is consumed.
- After the reaction is complete, add excess water and stir.
- Extract the **myclobutanil** product with chloroform.
- The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude **myclobutanil**, which can be further purified by recrystallization.

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Myclobutanil's** fungicidal activity stems from its ability to inhibit the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.

## Signaling Pathway Diagram



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Caption: Inhibition of the ergosterol biosynthesis pathway by **myclobutanil**.

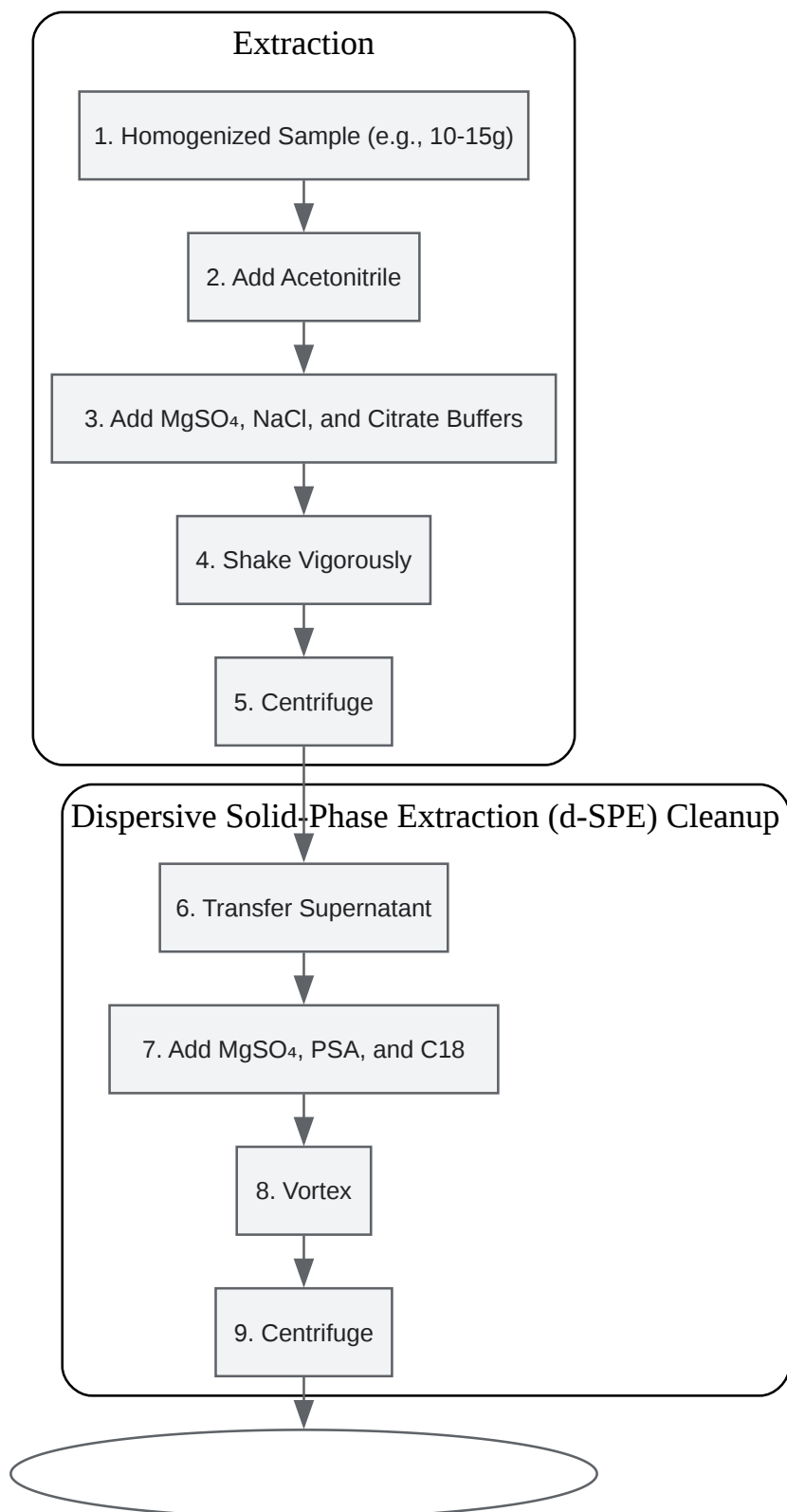
## Analytical Methodology

The detection and quantification of **myclobutanil** residues in various matrices are crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

## Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.

## Experimental Workflow Diagram

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Caption: QuEChERS sample preparation workflow for **myclobutanil** analysis.

## High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Protocol for **Myclobutanil** Analysis in Grapes:

- Sample Preparation: Utilize the QuEChERS method as described above.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Quantifier: m/z 289.1  $\rightarrow$  125.1
    - Qualifier: m/z 289.1  $\rightarrow$  70.1
  - Collision Energy and other MS parameters: Optimize for the specific instrument.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for **Myclobutanil** Analysis in Soil:

- Sample Preparation:
  - Extract a 10 g soil sample with acetonitrile by shaking.

- Perform a liquid-liquid partitioning with a salting-out step.
- Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil).
- Chromatographic Conditions:
  - Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m).
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
  - Injection Mode: Splitless injection.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
  - Characteristic Ions: m/z 288, 219, 125.

## Toxicological Profile

**Myclobutanil** exhibits low acute toxicity. However, some studies have indicated potential for developmental and reproductive toxicity at high doses. The acceptable daily intake (ADI) for **myclobutanil** is established by regulatory agencies based on comprehensive toxicological data.

Metric	Value	Species	Route
LD <sub>50</sub>	>2000 mg/kg	Rat	Oral
LD <sub>50</sub>	>5000 mg/kg	Rabbit	Dermal

# Experimental Protocols for Mechanism of Action Studies

## In Vitro Lanosterol 14 $\alpha$ -Demethylase (CYP51) Inhibition Assay

This assay determines the inhibitory potential of **myclobutanil** on the CYP51 enzyme.

Protocol:

- Enzyme Source: Microsomes from a fungal species expressing CYP51 (e.g., *Saccharomyces cerevisiae* or *Candida albicans*).
- Substrate: Radiolabeled (e.g.,  $^{14}\text{C}$  or  $^3\text{H}$ ) lanosterol.
- Incubation:
  - Prepare a reaction mixture containing the fungal microsomes, a NADPH-generating system, and varying concentrations of **myclobutanil**.
  - Initiate the reaction by adding the radiolabeled lanosterol.
  - Incubate at a controlled temperature (e.g., 37°C) for a specific time.
- Extraction and Analysis:
  - Stop the reaction and extract the sterols using an organic solvent.
  - Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or HPLC.
- Quantification: Quantify the amount of product formed using liquid scintillation counting or by integrating peak areas from the HPLC chromatogram.
- IC<sub>50</sub> Determination: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) value by plotting the percentage of inhibition against the logarithm of the **myclobutanil** concentration.



## Conclusion

**Myclobutanil** is an effective triazole fungicide with a well-understood mechanism of action. Its chemical and physical properties, along with established analytical methods, allow for its effective use and monitoring in agricultural applications. The provided technical information and experimental protocols serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the enantioselective effects and environmental fate of **myclobutanil** will continue to enhance our understanding of this important compound.

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